![molecular formula C15H11F3N4O2 B2824959 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 863305-82-2](/img/structure/B2824959.png)

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

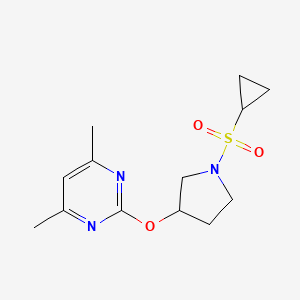

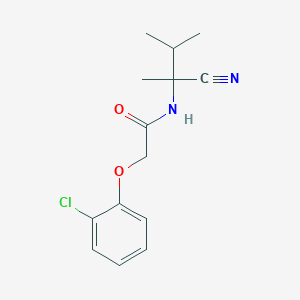

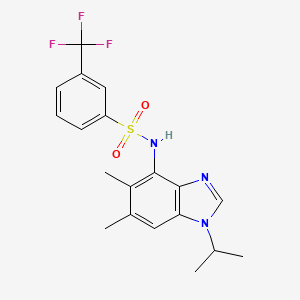

“7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C15H11F3N4O2 and a molecular weight of 336.27 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H11F3N4O2/c1-7-11(8-3-2-4-9(5-8)15(16,17)18)13-20-6-10(14(23)24)12(19)22(13)21-7/h2-6H,19H2,1H3,(H,23,24) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl phenyl group attached .Physical And Chemical Properties Analysis

This compound has a melting point of 224-226°C .Applications De Recherche Scientifique

Chemical Synthesis and Modification

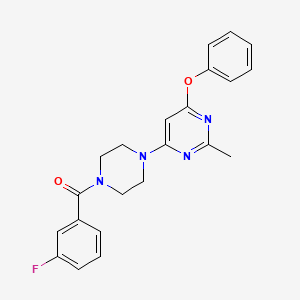

7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that serves as a core structure for various chemical syntheses and modifications. For instance, regioselective synthesis techniques have been developed to create 1- and 4-substituted derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxamides. This process involves the preparation of intermediates from methyl 5-amino-1H-pyrazole-4-carboxylate, followed by reactions with POCl3 to generate highly reactive derivatives, which are then reacted with amines, benzyl alcohol, and phenylboronic acid in the presence of Pd-catalyst to yield the 7-substituted derivatives. Hydrolysis and amidation steps are subsequently applied to produce the corresponding carboxamides, demonstrating tunable regioselectivity influenced by the carboxy function (Drev et al., 2014).

Antimicrobial and Antioxidant Activities

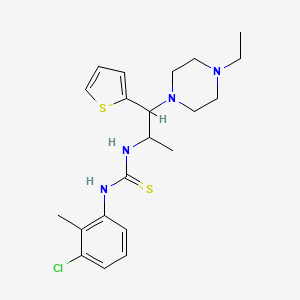

New diazo dyes derived from pyrazolo[1,5-a]pyrimidine have been synthesized and characterized, showing solvatochromic properties, antimicrobial activities against Gram-positive and Gram-negative bacteria, fungi, and excellent antioxidant activities. These findings suggest potential applications in developing antimicrobial and antioxidant agents (Şener et al., 2017).

Biological Evaluation for Drug Development

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, highlighting the compound's utility in drug discovery for treating cancer and inflammation (Rahmouni et al., 2016).

Supramolecular Chemistry

The compound's structural motif facilitates the formation of energetic multi-component molecular solids with aza compounds, driven by strong hydrogen bonds and weak intermolecular interactions. This aspect underlines its significance in the design of supramolecular materials with specific physical properties (Wang et al., 2014).

Serotonin 5-HT6 Receptor Antagonists

Research into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group has explored their activity as serotonin 5-HT6 receptor antagonists. Structural modifications in these compounds have been correlated with their antagonist activity, contributing valuable insights into the development of treatments for neurological disorders (Ivachtchenko et al., 2013).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s known that the mechanism of action of a drug involves the compound’s interaction with its biological target . This interaction can lead to changes in the target’s activity, altering the physiological or biochemical processes in the body .

Biochemical Pathways

The compound’s interaction with its targets can potentially affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s interaction with its targets can lead to various molecular and cellular effects, depending on the nature of the targets and the type of interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2/c1-7-11(8-3-2-4-9(5-8)15(16,17)18)13-20-6-10(14(23)24)12(19)22(13)21-7/h2-6H,19H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCQYZIFTWAWJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate](/img/structure/B2824876.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2824877.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)

![2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2824887.png)

![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B2824892.png)

![N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2824897.png)